molecular formula C11H15NO4S B13645794 Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate

Cat. No.: B13645794
M. Wt: 257.31 g/mol
InChI Key: GLWGFJCPJBRSCU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate is a chemical compound with the molecular formula C11H15NO4S. It is known for its applications in pharmaceutical research, particularly in the treatment of cancer and neurological disorders . This compound is characterized by its unique structure, which includes a methylsulfonyl group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate typically involves the use of L-Phenylalanine as a starting material. The process includes the following steps:

    Protection of the amino group: The amino group of L-Phenylalanine is protected using a suitable protecting group.

    Sulfonylation: The protected amino acid is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base.

    Esterification: The resulting sulfonylated product is esterified using methanol and an acid catalyst to form the methyl ester.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate involves its interaction with specific molecular targets and pathways. It is known to modulate biological pathways implicated in cancer and neurological disorders by binding to target proteins and enzymes, thereby altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3-chlorophenyl)propanoate
  • Methyl 2-amino-3-(3-nitrophenyl)propanoate
  • Methyl 2-amino-3-(3-methoxyphenyl)propanoate

Uniqueness

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWGFJCPJBRSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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